molecular formula C13H8F6N6O2 B5792892 N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine

N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine

Cat. No. B5792892
M. Wt: 394.23 g/mol
InChI Key: KIRSGFGSBAFXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine, commonly known as AG-14699, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. AG-14699 is a guanidine derivative that specifically inhibits the enzyme protein kinase C (PKC) in a reversible, ATP-competitive manner. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways and cellular processes such as proliferation, differentiation, apoptosis, and metabolism.

Mechanism of Action

AG-14699 specifically inhibits N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine by binding to the ATP-binding site of the enzyme. N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine is activated by the binding of diacylglycerol (DAG) and calcium ions, which promote the translocation of the enzyme from the cytosol to the plasma membrane. Once activated, N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine phosphorylates a wide range of substrates, including other kinases, ion channels, receptors, and transcription factors. AG-14699 competes with ATP for binding to the catalytic domain of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
The inhibition of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine by AG-14699 has several biochemical and physiological effects. N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine by AG-14699 leads to the suppression of cell growth and induction of apoptosis in cancer cells. Moreover, N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine is involved in the regulation of insulin signaling and glucose metabolism. The inhibition of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine by AG-14699 improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Additionally, N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine is implicated in the regulation of ion channels and contractile proteins in the heart and smooth muscle. The inhibition of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine by AG-14699 reduces the contractility of smooth muscle and protects against ischemic injury in the heart and brain.

Advantages and Limitations for Lab Experiments

AG-14699 has several advantages and limitations for lab experiments. One of the advantages is its specificity for N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine, which allows for the investigation of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine signaling pathways and downstream targets. Moreover, AG-14699 is a reversible inhibitor, which allows for the modulation of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine activity in a controlled manner. However, one of the limitations of AG-14699 is its relatively low potency compared to other N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine inhibitors. Additionally, AG-14699 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of AG-14699. One potential direction is the optimization of the synthesis method to improve the potency and solubility of the compound. Another direction is the investigation of the efficacy and safety of AG-14699 in preclinical and clinical trials for the treatment of cancer, diabetes, and cardiovascular diseases. Moreover, the identification of novel N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine isoforms and downstream targets may lead to the development of more selective and potent N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine inhibitors. Finally, the development of AG-14699 derivatives with improved pharmacokinetic properties and tissue selectivity may enhance its therapeutic potential.

Synthesis Methods

The synthesis of AG-14699 involves several steps, starting from the reaction of 2,4,6-trifluoropyrimidine with sodium hydride to form the intermediate 2,4,6-trifluoropyrimidin-5-ol. The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to produce 4-nitrophenyl 2,4,6-trifluoropyrimidin-5-yl carbonate. The final step involves the reaction of the intermediate with guanidine hydrochloride in the presence of potassium carbonate to yield AG-14699.

Scientific Research Applications

AG-14699 has been extensively used in scientific research to investigate the role of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine in various cellular processes and diseases. N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine has been implicated in the pathogenesis of cancer, diabetes, cardiovascular diseases, and neurological disorders. AG-14699 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Moreover, AG-14699 has been demonstrated to ameliorate insulin resistance and improve glucose metabolism in animal models of diabetes. In addition, AG-14699 has been shown to protect against ischemic injury in the heart and brain, highlighting its potential as a neuroprotective and cardioprotective agent.

properties

IUPAC Name

2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N6O2/c14-12(15,16)8-5-9(13(17,18)19)23-11(22-8)24-10(20)21-6-1-3-7(4-2-6)25(26)27/h1-5H,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRSGFGSBAFXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.